Cyclopentolate

Beschreibung

A parasympatholytic anticholinergic used solely to obtain mydriasis or cycloplegia.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for mydriasis and has 2 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Eigenschaften

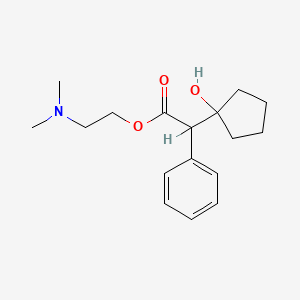

IUPAC Name |

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYSRIRYMSLOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048528 | |

| Record name | Cyclopentolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e+00 g/L | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

512-15-2 | |

| Record name | Cyclopentolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F4SHP7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136, 139 °C (hydrochloride salt) | |

| Record name | Cyclopentolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Cyclopentolate on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), widely utilized in ophthalmology for its mydriatic and cycloplegic effects. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and the five muscarinic receptor subtypes (M1-M5). It details the binding affinities, downstream signaling pathways, and the experimental methodologies used to characterize this antagonism. The information presented is intended to support further research and development of muscarinic receptor-targeted therapeutics.

Introduction

Muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to a wide array of physiological responses.[2] this compound, a synthetic anticholinergic agent, exerts its clinical effects by competitively blocking these receptors.[3] Understanding the specifics of its interaction with each receptor subtype is crucial for predicting its therapeutic and off-target effects.

This compound's Binding Affinity for Muscarinic Receptor Subtypes

The affinity of this compound for each muscarinic receptor subtype is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Kᵢ (nM) | Data Source |

| M1 | 1.62 | [4][5] |

| M2 | 27.5 | |

| M3 | 2.63 | |

| M4 | Not Reported | - |

| M5 | Antagonist Activity Noted, Kᵢ Not Reported |

Note: While this compound is known to be a non-selective antagonist, the available quantitative data indicates a higher affinity for M1 and M3 subtypes over the M2 subtype. Specific Ki values for M4 and M5 receptors were not available in the reviewed literature, though antagonist activity at the M5 receptor has been documented.

Signaling Pathways Modulated by this compound

This compound, as a competitive antagonist, does not activate muscarinic receptors but instead blocks the binding of acetylcholine and other muscarinic agonists. This blockade prevents the initiation of the downstream signaling cascades associated with each receptor subtype.

Antagonism of Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G-proteins. Agonist binding to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium. This compound's antagonism of these receptors inhibits this pathway.

Antagonism of Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonism of these receptors prevents this inhibitory effect.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To quantify the affinity of a non-labeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane suspension.

-

A fixed concentration of radioligand.

-

Varying concentrations of unlabeled this compound (typically a serial dilution).

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay is used to assess the antagonist activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing a specific Gq/11-coupled muscarinic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound hydrochloride.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Plate the cells in microplates and allow them to adhere overnight.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the wells and incubate for a period to allow for receptor binding.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of a muscarinic agonist (typically the EC₈₀ concentration) into the wells.

-

Immediately begin kinetic measurement of the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist response.

-

cAMP Accumulation Assay

This functional assay is used to evaluate the antagonist activity of this compound at Gi/o-coupled muscarinic receptors (M2, M4).

Objective: To measure the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cells stably expressing a specific Gi/o-coupled muscarinic receptor subtype.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Adenylyl cyclase activator (e.g., forskolin).

-

Muscarinic agonist.

-

This compound hydrochloride.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

Microplate reader compatible with the chosen assay kit.

Protocol:

-

Cell Plating and Pre-treatment: Plate cells and, if necessary, pre-treat with a phosphodiesterase inhibitor.

-

Compound Addition:

-

Add serial dilutions of this compound to the wells.

-

-

Agonist and Forskolin Stimulation:

-

Add a mixture of a fixed concentration of the muscarinic agonist and forskolin to each well. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.

-

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

-

-

Data Analysis:

-

Measure the signal from each well, which will be proportional to the cAMP concentration.

-

Plot the signal as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for the reversal of agonist-induced adenylyl cyclase inhibition.

-

Conclusion

This compound acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes. Its pharmacological effects are a direct consequence of its ability to block the binding of acetylcholine and prevent the activation of Gq/11 and Gi/o-mediated signaling pathways. The quantitative binding data, while incomplete for M4 and M5 subtypes, suggests a degree of selectivity that may contribute to its clinical profile. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other muscarinic receptor modulators, which is essential for the development of more selective and effective therapeutics.

References

- 1. Ocular this compound: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

Cyclopentolate's Effects on Ciliary Muscle Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentolate is a synthetic anticholinergic agent widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound on the ciliary muscle, a critical component of the eye's accommodative and aqueous outflow systems. The document details the mechanism of action, receptor binding kinetics, downstream signaling pathways, and functional consequences of this compound administration. Furthermore, it presents key quantitative data in structured tables, outlines detailed experimental protocols for preclinical and clinical research, and provides visual representations of signaling pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in ophthalmology and related fields.

Mechanism of Action

This compound exerts its effects on the ciliary muscle primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] The ciliary muscle is a ring of smooth muscle responsible for changing the shape of the lens to focus on objects at different distances (accommodation).[2] Parasympathetic stimulation, mediated by acetylcholine (ACh) binding to M3 muscarinic receptors, causes ciliary muscle contraction. This compound, by blocking these receptors, prevents ACh from binding, leading to relaxation of the ciliary muscle. This paralysis of accommodation is known as cycloplegia.

Receptor Binding and Affinity

The human ciliary muscle expresses several subtypes of muscarinic receptors, with the M3 subtype being the most predominant and functionally relevant for contraction. This compound demonstrates a notable affinity for muscarinic receptors, which underlies its potent cycloplegic activity.

Table 1: Muscarinic Receptor Subtype Distribution in Human Ciliary Muscle

| Receptor Subtype | Method | Reference |

| M3 (predominant) | RT-PCR, Immunoprecipitation | |

| M2 | RT-PCR, Immunoprecipitation | |

| M1, M4, M5 | Lower levels detected |

Table 2: Binding Affinity of this compound for Muscarinic Receptors

| Parameter | Value | Species | Tissue | Method | Reference |

| pKB | 7.8 | Human | Circular Ciliary Muscle | Functional Assay (Schild Analysis) | |

| Ki (calculated) | ~15.8 nM | Human | Circular Ciliary Muscle | - | Derived from pKB |

Note: The Ki value was calculated from the pKB using the formula Ki = 10-pKB. A direct Ki value from radioligand binding assays on isolated human ciliary muscle was not available in the reviewed literature.

Downstream Signaling Pathways

The M3 muscarinic receptor, the primary target of this compound in the ciliary muscle, is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G proteins. Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction.

This compound, by blocking the M3 receptor, inhibits this entire signaling cascade, preventing the generation of IP3 and the subsequent increase in intracellular calcium, thus causing muscle relaxation.

Diagram 1: Acetylcholine-Induced Ciliary Muscle Contraction Signaling Pathway

Caption: Signaling cascade of acetylcholine-induced ciliary muscle contraction.

Diagram 2: Inhibition of Ciliary Muscle Contraction by this compound

Caption: Mechanism of this compound-induced ciliary muscle relaxation.

Functional Effects on Ciliary Muscle Physiology

The primary functional consequence of this compound on the ciliary muscle is cycloplegia, the paralysis of accommodation. This leads to an inability to focus on near objects and is the basis for its use in refractive examinations, particularly in children.

Table 3: Clinical Effects of this compound (1% Solution) on Ciliary Muscle Function

| Parameter | Onset of Maximum Effect | Duration of Effect | Method of Measurement | Reference |

| Cycloplegia | 25-75 minutes | 6-24 hours | Retinoscopy, Autorefraction | |

| Mydriasis | 30-60 minutes | Up to 24 hours | Pupillometry |

The relaxation of the ciliary muscle also leads to changes in the morphology of the anterior segment of the eye, which can be quantified using imaging techniques such as ultrasound biomicroscopy (UBM).

Table 4: Effect of this compound on Ciliary Muscle Thickness

| Parameter | Change after this compound (1%) | Method of Measurement | Reference |

| Ciliary Muscle Thickness | Decrease | Ultrasound Biomicroscopy (UBM) |

Experimental Protocols

In Vitro Ciliary Muscle Contraction Assay (Schild Analysis for pA2 Determination)

This protocol is designed to determine the potency of a competitive antagonist like this compound by quantifying its ability to inhibit agonist-induced muscle contraction.

6.1.1 Tissue Preparation:

-

Obtain fresh human or animal (e.g., bovine, primate) eyes.

-

Dissect the ciliary muscle from the anterior segment under a dissecting microscope.

-

Prepare thin strips of the ciliary muscle (approximately 1-2 mm wide and 5-7 mm long).

-

Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record muscle tension.

-

Allow the tissue to equilibrate for at least 60 minutes under a slight resting tension.

6.1.2 Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile response at each concentration.

-

Wash the tissue extensively to return to baseline tension.

-

Incubate the tissue with a known concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).

-

In the continued presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.

-

Repeat steps 2-4 with increasing concentrations of this compound.

-

Plot the log(agonist concentration) versus the response for each this compound concentration.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value.

Diagram 3: Experimental Workflow for Schild Analysis

Caption: Workflow for determining the pA2 value of this compound.

Radioligand Binding Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes.

6.2.1 Membrane Preparation:

-

Homogenize ciliary muscle tissue or cells expressing a specific human muscarinic receptor subtype in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

6.2.2 Competition Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) to the membrane preparation.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine) to a separate set of tubes.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This assay measures the ability of this compound to inhibit agonist-induced production of inositol phosphates, a key step in the M3 receptor signaling pathway.

6.3.1 Cell Culture and Labeling:

-

Culture human ciliary muscle cells in appropriate media.

-

Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

6.3.2 Experimental Procedure:

-

Pre-incubate the labeled cells with increasing concentrations of this compound.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of LiCl (which prevents the breakdown of inositol monophosphates).

-

Stop the reaction by adding a cold acid (e.g., trichloroacetic acid).

-

Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

-

Plot the amount of inositol phosphate production against the log concentration of this compound to determine the IC50 value. Note: A specific IC50 value for this compound in human ciliary muscle cells was not found in the reviewed literature.

Ultrasound Biomicroscopy (UBM) for Ciliary Muscle Thickness Measurement

UBM is a non-invasive imaging technique used to visualize and measure the anterior segment structures of the eye, including the ciliary muscle.

6.4.1 Patient Preparation:

-

Instill a topical anesthetic into the eye.

-

Place a small eyecup filled with a coupling gel or saline solution onto the eye.

6.4.2 Imaging Procedure:

-

Use a high-frequency (e.g., 50 MHz) UBM probe to acquire cross-sectional images of the anterior segment.

-

Obtain images of the ciliary muscle before and at various time points after the administration of this compound eye drops.

-

Measure the thickness of the ciliary muscle at standardized locations (e.g., 1 mm, 2 mm, and 3 mm posterior to the scleral spur) using the UBM software's built-in calipers.

-

Compare the pre- and post-cyclopentolate measurements to quantify the change in ciliary muscle thickness.

Conclusion

This compound is a potent muscarinic antagonist that effectively induces cycloplegia by blocking acetylcholine-mediated contraction of the ciliary muscle. Its mechanism of action is well-characterized, involving competitive antagonism of primarily M3 muscarinic receptors and subsequent inhibition of the Gq/11-PLC-IP3 signaling pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the pharmacology of this compound and the development of novel drugs targeting the ciliary muscle for the treatment of various ocular conditions. While the binding affinity of this compound is established, further studies are warranted to determine its precise IC50 for the inhibition of phosphoinositide turnover in human ciliary muscle cells to provide a more complete quantitative profile of its activity.

References

Cyclopentolate's Role in Experimental Myopia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate, a non-selective muscarinic receptor antagonist, has long been utilized in ophthalmic practice for its mydriatic and cycloplegic effects.[1] Beyond its clinical applications, this compound has emerged as a valuable pharmacological tool in experimental models of myopia. This technical guide provides an in-depth overview of this compound's role in myopia research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows. The evidence presented herein underscores the utility of this compound in elucidating the mechanisms of eye growth and exploring potential therapeutic interventions for myopia.

Mechanism of Action in Myopia Control

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the eye.[2][3] The prevailing hypothesis is that by antagonizing these receptors, this compound interferes with the signaling cascades that regulate scleral remodeling and axial elongation, the primary structural changes associated with myopia.[4][5] While the precise downstream pathways are still under investigation, evidence points to the involvement of M1 and M4 muscarinic receptor subtypes in mediating the anti-myopia effects of muscarinic antagonists. Blockade of these receptors is thought to influence the biochemical processes within the retina, retinal pigment epithelium (RPE), and sclera that govern eye growth.

Quantitative Effects of this compound in Animal Models

This compound has been demonstrated to effectively inhibit the progression of experimentally induced myopia in various animal models. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy.

Table 1: Effect of Intravitreal this compound on Form-Deprivation Myopia in Guinea Pigs

| Treatment Group | Change in Refractive Error (D) | Change in Vitreous Chamber Depth (mm) | Change in Axial Length (mm) |

| Deprived Control | -3.92 D | 0.20 mm | 0.19 mm |

| Deprived + Saline | -3.92 D | 0.20 mm | 0.19 mm |

| Deprived + this compound (700 µg) | -0.86 D | 0.07 mm | 0.07 mm |

| Normal Control | +1.29 D | 0.01 mm | 0.01 mm |

| This compound Only | +1.23 D | 0.01 mm | 0.01 mm |

Data from Li et al., 2015. The study involved intravitreal injections every four days for four weeks.

Table 2: Comparative Efficacy of this compound and Atropine in Myopic Children

| Treatment Group | Mean Myopic Progression (D/year) |

| This compound 1% (every night) | -0.578 D |

| Atropine 1% (every other night) | -0.219 D |

| Normal Saline (control) | -0.914 D |

Data from Yen et al., 1989. This study highlights that while effective, this compound may be less potent than atropine in controlling myopia progression in humans.

Table 3: Short-Term Effects of this compound on Choroidal Thickness in Myopic Children

| Treatment | Mean Change in Subfoveal Choroidal Thickness (µm) |

| One drop 1% this compound | -4.3 µm |

| Two drops 1% this compound | -9.6 µm |

| Two drops 1% Tropicamide | -2.5 µm |

Data from a 2023 study on myopic children. These findings suggest a dose-dependent choroidal thinning effect of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for inducing and treating myopia with this compound in common animal models.

Form-Deprivation Myopia (FDM) in Guinea Pigs

-

Animal Model: Three-week-old guinea pigs are commonly used.

-

Myopia Induction: A translucent membrane is used to cover one eye, inducing form deprivation. This is typically maintained for a period of four weeks.

-

Drug Administration:

-

Route: Intravitreal injection.

-

Dosage: A total of 700 µg of this compound (in a 10 µL volume) is injected.

-

Frequency: Injections are administered at four-day intervals.

-

-

Outcome Measures:

-

Refractive Error: Measured using retinoscopy after cycloplegia (induced by tropicamide).

-

Axial Dimensions: Axial length and vitreous chamber depth are measured using A-scan ultrasound.

-

Form-Deprivation Myopia (FDM) in Chicks

-

Animal Model: Newly hatched chicks are a common model for myopia research.

-

Myopia Induction: A translucent goggle is affixed over one eye to induce form deprivation.

-

Drug Administration (Hypothetical this compound Protocol based on Atropine Studies):

-

Route: Intravitreal or subconjunctival injection.

-

Dosage and Frequency: To be determined based on dose-ranging studies, but likely in the millimolar concentration range administered daily or every other day, similar to atropine protocols.

-

-

Outcome Measures:

-

Refraction: Measured using a Hartinger-type refractometer.

-

Axial Length: Measured using A-scan ultrasonography.

-

Lens-Induced Myopia (LIM) in Tree Shrews

-

Animal Model: Tree shrews are used as a mammalian model more closely related to primates.

-

Myopia Induction: A negative-powered lens (e.g., -9.5 D) is placed in front of one eye to induce hyperopic defocus and subsequent axial elongation.

-

Drug Administration (Protocol using selective muscarinic antagonists, adaptable for this compound):

-

Route: Daily intravitreal injections.

-

Dosage and Frequency: The specific dose of this compound would need to be optimized, but daily injections for a period of 5-10 days have been used with other muscarinic antagonists.

-

-

Outcome Measures:

-

Refractive Error: Measured via retinoscopy.

-

Vitreous Chamber Depth and Axial Length: Measured using A-scan ultrasonography.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling Cascade in Experimental Myopia and the Point of Intervention for this compound.

References

- 1. Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. mdpi.com [mdpi.com]

- 4. The Muscarinic Antagonist MT3 Distinguishes Between Form Deprivation- and Negative Lens-Induced Myopia in Chicks. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. search.lib.jmu.edu [search.lib.jmu.edu]

Cyclopentolate Binding Affinity for M1-M5 Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of cyclopentolate for the five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). This compound is a non-selective muscarinic antagonist used primarily in ophthalmology for its mydriatic and cycloplegic effects.[1][2][3] Understanding its interaction with individual receptor subtypes is crucial for comprehending its pharmacological profile and for the development of more selective muscarinic ligands. This document outlines its binding affinities, the experimental methods used to determine them, and the signaling pathways associated with each receptor subtype.

This compound Binding Affinity Data

This compound acts as an antagonist at muscarinic acetylcholine receptors.[3][4] Its binding affinity is commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

The binding affinities of this compound for the human M1, M2, and M3 receptor subtypes have been determined through in vitro radioligand binding assays.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| M1 | 1.62 |

| M2 | 27.5 |

| M3 | 2.63 |

| M4 | Data not available |

| M5 | Data not available |

| Table 1: Binding affinities of this compound for human muscarinic receptor subtypes. Data sourced from competitive binding experiments. |

As indicated in the table, this compound demonstrates a higher affinity for the M1 and M3 subtypes compared to the M2 subtype. Data for M4 and M5 subtypes were not available in the reviewed literature, highlighting a gap in the complete characterization of this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for a non-labeled compound like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the test compound to displace a known radioactive ligand that has a high affinity and selectivity for the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each muscarinic receptor subtype and subsequently calculate its inhibition constant (Ki).

Generalized Protocol:

-

Receptor Preparation:

-

Cell Culture: Use cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Membrane Preparation: Harvest the cells and homogenize them in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Wash the membrane pellet multiple times to remove endogenous substances and resuspend it in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Competitive Binding Assay:

-

Radioligand Selection: A suitable radioligand, typically a high-affinity muscarinic antagonist such as [³H]N-methylscopolamine ([³H]NMS), is used.

-

Assay Setup: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (usually at a concentration close to its dissociation constant, Kd), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Determination of Non-Specific Binding: A parallel set of tubes containing a high concentration of a standard non-radioactive antagonist (e.g., atropine) is used to determine the amount of non-specific binding of the radioligand.

-

-

Separation and Quantification:

-

Filtration: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

IC50 Determination: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) is calculated using non-linear regression analysis.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Below is a diagram illustrating the general workflow for this experimental protocol.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate the activity of various intracellular effector proteins. They are broadly classified based on their primary G-protein coupling: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors are coupled to G-proteins of the Gq/11 family. Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptors are coupled to inhibitory G-proteins of the Gi/o family. When activated, the α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which alters the phosphorylation state of numerous downstream proteins. Additionally, the βγ-subunits released from the activated Gi/o protein can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory cellular effect.

References

The Anticholinergic Profile of Cyclopentolate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate is a synthetic tertiary amine and a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Its primary clinical application is in ophthalmology, where it is used as a mydriatic and cycloplegic agent to dilate the pupil and paralyze the ciliary muscle for diagnostic examinations.[1][3] However, its ability to cross the blood-brain barrier and antagonize central mAChRs gives it a distinct anticholinergic profile with significant implications for neuroscience research. This technical guide provides an in-depth overview of the anticholinergic properties of this compound, its mechanism of action, quantitative receptor binding data, relevant experimental protocols, and its effects on central nervous system (CNS) signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[4] These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), which are widely distributed throughout the central and peripheral nervous systems. The antagonism of these receptors by this compound leads to the inhibition of parasympathetic nerve impulses.

The five mAChR subtypes are coupled to different G protein signaling cascades:

-

M1, M3, and M5 receptors primarily couple to Gq/11 G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o G proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By non-selectively blocking these receptors, this compound can modulate a wide range of neuronal functions, including cognition, learning, memory, and motor control.

Quantitative Data: Muscarinic Receptor Binding Affinity

The affinity of this compound for different muscarinic receptor subtypes is a critical determinant of its pharmacological effects. The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound for human M1, M2, and M3 receptors. Ki values represent the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

| Receptor Subtype | Ki (nM) |

| M1 | 1.62 |

| M2 | 27.5 |

| M3 | 2.63 |

| M4 | Data not available |

| M5 | Data not available |

Lower Ki values indicate a higher binding affinity.

Signaling Pathways

The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Binding Assay: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Mobilization)

This protocol assesses the functional antagonist activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the muscarinic receptor of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells and incubated to allow for receptor binding.

-

Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.

-

Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its potency as an antagonist (IC50).

In Vivo Neuroscience Applications

The central effects of this compound make it a useful tool for in vivo neuroscience research to probe the role of the cholinergic system in various physiological and behavioral processes.

Electroencephalography (EEG) Studies

Recent studies have utilized EEG to investigate the CNS effects of topical this compound administration in humans. These studies have shown that this compound can induce changes in brain wave patterns, including an increase in beta power and a decrease in alpha power, which are associated with drowsiness and altered consciousness. This methodology provides a non-invasive approach to quantify the central anticholinergic effects of this compound.

Conclusion

This compound is a potent, non-selective muscarinic acetylcholine receptor antagonist with significant effects on the central nervous system. Its well-characterized anticholinergic profile, coupled with its ability to cross the blood-brain barrier, makes it a valuable pharmacological tool in neuroscience research. The quantitative binding data, while incomplete for all receptor subtypes, provides a solid foundation for understanding its mechanism of action. The experimental protocols outlined in this guide offer standardized methods for further characterizing the anticholinergic properties of this compound and other novel compounds. Future research should aim to determine the binding affinities of this compound for the M4 and M5 receptor subtypes to provide a more complete understanding of its anticholinergic profile.

References

- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Cyclopentolate-Induced Cycloplegia in Pediatric Research

Application Notes

Introduction

Cyclopentolate hydrochloride is a widely used antimuscarinic agent essential for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) in pediatric ophthalmology.[1][2] In pediatric research, achieving complete cycloplegia is crucial for the accurate measurement of refractive error, as children have a high accommodative amplitude that can otherwise lead to overestimation of myopia or underestimation of hyperopia.[3] this compound has become the standard of care for routine pediatric cycloplegic examinations due to its rapid onset, sufficient efficacy, and a more favorable side-effect profile compared to the more potent atropine.[4][5]

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, in the iris sphincter and ciliary muscles. By blocking acetylcholine, it prevents the contraction of the circular muscle of the iris, resulting in mydriasis, and paralyzes the ciliary muscle, leading to cycloplegia. Its effects are typically observed within 20 to 60 minutes after instillation and can last up to 24 hours.

Pharmacokinetics and Efficacy

The onset of action for this compound is rapid, with maximum cycloplegic effect occurring between 25 and 75 minutes after administration. The duration of its effect is less than 24 hours. Studies have shown that this compound provides a cycloplegic effect comparable to atropine for most pediatric patients, making it a suitable first-line agent. However, for children with large accommodative esotropia, atropine may be necessary to reveal the full extent of hyperopia. A single drop of 1% this compound has been found to be sufficient for cycloplegic refraction in many pediatric cases.

Safety and Tolerability

This compound is generally well-tolerated in the pediatric population. Common, mild, and transient local adverse effects include a burning sensation upon instillation, photophobia, and blurred vision. Systemic side effects are rare but can be serious, especially in infants and children with predisposing conditions such as Down's syndrome or neurological disorders. These can include central nervous system (CNS) disturbances like visual or tactile hallucinations, ataxia, and language problems. To minimize systemic absorption and the risk of adverse events, it is recommended to use the lowest effective concentration and apply pressure to the nasolacrimal sac for two to three minutes following instillation. The use of 2% this compound solutions is generally discouraged in children.

Quantitative Data Summary

| Parameter | Value | References |

| Available Concentrations | 0.5%, 1%, 2% | |

| Recommended Concentration (Infants < 1 year) | 0.5% | |

| Recommended Concentration (Children > 1 year) | 1% | |

| Onset of Mydriasis | 30-60 minutes | |

| Onset of Cycloplegia | 25-75 minutes | |

| Time to Maximum Effect | 20-60 minutes | |

| Duration of Action | < 24 hours | |

| Residual Accommodation (this compound) | 0.5–1.75 Diopters | |

| Residual Accommodation (Atropine) | 0.5–1.1 Diopters | |

| Residual Accommodation (Tropicamide) | 1.3–6.5 Diopters |

Experimental Protocols

Protocol for this compound-Induced Cycloplegia for Refractive Error Assessment in a Pediatric Research Setting

1. Participant Screening and Preparation:

- Obtain informed consent from a parent or legal guardian and assent from the child, if age-appropriate.

- Review the child's medical history for any contraindications, such as known hypersensitivity to this compound, untreated narrow-angle glaucoma, or significant neurological disorders.

- Record baseline data, including age, weight, and iris color.

- Explain the procedure to the child and parent/guardian in an age-appropriate manner, including the potential for temporary stinging and blurred vision.

2. Dosage and Administration:

- For infants under 1 year of age: Instill one drop of 0.5% this compound ophthalmic solution into the conjunctival sac of each eye.

- For children 1 year of age and older: Instill one drop of 1% this compound ophthalmic solution into the conjunctival sac of each eye.

- If the initial drop is not successfully administered, a second drop may be instilled.

- For children with darkly pigmented irises, a second drop may be administered 5 to 10 minutes after the first to ensure adequate cycloplegia.

- To minimize systemic absorption, gently apply pressure with a finger over the nasolacrimal sac for 2 to 3 minutes immediately following instillation.

- Wash hands before and after administration.

3. Post-Administration Monitoring and Refraction:

- Observe the child for at least 30 minutes following instillation for any signs of local or systemic adverse reactions.

- Assess for maximum cycloplegia between 30 and 60 minutes post-instillation. The absence of a pupillary light reflex is not a reliable indicator of maximum cycloplegia.

- Perform cycloplegic refraction using an appropriate method (e.g., retinoscopy or autorefraction) once maximum cycloplegia is achieved.

- Provide the child with sunglasses or a brimmed hat to wear after the procedure to alleviate photophobia.

4. Data Collection and Documentation:

- Record the concentration of this compound used, the number of drops administered, and the time of administration.

- Document the time to maximum cycloplegia and the results of the cycloplegic refraction.

- Record any observed local or systemic side effects, their severity, and duration.

Visualizations

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for pediatric cycloplegia.

References

- 1. This compound (Cyclogyl): Uses, Side Effects, Mechanism of Action & More - GoodRx [goodrx.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Time of maximum cycloplegia after instillation of this compound 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloplegia in Children: An Optometrist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Cyclopentolate Administration: A Comparative Analysis of Eye Drops Versus Spray for Mydriasis and Cycloplegia

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cyclopentolate is a widely utilized antimuscarinic agent in ophthalmic practice, essential for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) to facilitate accurate refractive error assessment and examination of the posterior segment of the eye.[1][2][3] Traditionally administered as eye drops, this method can be challenging and distressing for patients, particularly within the pediatric population.[4][5] Consequently, administration via a spray has emerged as a promising alternative. This document provides a comprehensive overview of clinical trial data comparing these two delivery methods, complete with detailed experimental protocols and visual workflows to guide researchers and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from clinical trials comparing the efficacy and patient tolerance of this compound administered via eye drops versus spray.

Table 1: Efficacy of this compound Administration

| Parameter | Eye Drops | Spray | Key Findings | Citations |

| Mean Pupil Size (mm) | 6.6 | 6.9 | Spray resulted in a statistically significant larger pupil size (P = .001). | |

| Mean Pupil Diameter (mm) | 6.2 | 5.9 | No significant difference in pupil diameter between the two groups (P = .28). | |

| Mean Spherical Equivalent (D) | 1.78 (SD=1.85) | 1.76 (SD=1.63) | No statistically significant difference in cycloplegic response (p = 0.82). The absolute difference was 0.50 D or less in 93% of subjects. | |

| Adequacy of Cycloplegia | N/A | 16.6% (5/30) of patients (with dark irises) did not have adequate cycloplegia. | Spray may be less effective in individuals with dark irises. | |

| Adequacy of Cycloplegia | N/A | 16.9% (13/77) of children did not have adequate cycloplegia. | A notable percentage of children may not achieve adequate cycloplegia with the spray. |

Table 2: Patient and Administrator Experience

| Parameter | Eye Drops | Spray | Key Findings | Citations |

| Patient Discomfort/Distress | Higher | Lower | Administration of the spray caused significantly less discomfort (P < .001). | |

| Distress Score (1-10 scale) | Higher | Lower | Children 7 years or younger were significantly less distressed by the spray (P < .005). No significant difference in children older than 7. | |

| Distress Score (0-10 scale) | 6.4 (SD=1.20) | 4.0 (SD=1.44) | Distress level was significantly lower with the spray (P < .0001), except in children aged 6 years. | |

| Pain Score (out of 100) | 35 | 41 | No significant difference in pain was noted (P=0.28). | |

| Ease of Administration | Less Easy | Easier | The response rating for the spray method was significantly better (p = 0.038). | |

| Patient Preference | Lower | Higher | A preference for the spray was noted (P=0.06). |

Experimental Protocols

The following are detailed methodologies from key clinical trials that provide a framework for designing studies to compare this compound administration methods.

Protocol 1: Comparative Study in a Pediatric Population

-

Objective: To compare the efficacy and tolerability of 1% this compound spray versus 1% this compound drops in children.

-

Study Design: A prospective, randomized, parallel-group study.

-

Participant Population:

-

Inclusion Criteria: Children aged 3 to 6 years requiring cycloplegic refraction. Healthy volunteers.

-

Exclusion Criteria: Known allergy to this compound, uncooperative patients.

-

-

Randomization: Participants were randomly assigned to receive either eye drops or spray using a pseudo-random numbers table.

-

Intervention:

-

Spray Group: this compound 1% spray was administered from a bottle held 5 to 10 cm from the closed eye with the child in an upright position.

-

Drops Group: One drop of this compound 1% was instilled into the inferior fornix with the child's head tilted back.

-

Dosage: Both groups received the administration twice at a 15-minute interval.

-

-

Outcome Measures:

-

Primary:

-

Cycloplegic and Mydriatic Response: Pupil diameter and autorefractometry were measured before and after drug administration by an investigator masked to the delivery method. Adequacy of cycloplegia was assessed by pupil dilation greater than 6 mm, absence of pupillary light reflex, and accommodative amplitude less than 2.00 diopters.

-

Patient Distress: Assessed by a parent/guardian using a numerical rating scale from 0 (no distress) to 10 (severe distress).

-

-

Timing: Cycloplegic evaluation was performed between 30 and 40 minutes after the last instillation.

-

Protocol 2: Crossover Study in Hyperopic Children

-

Objective: To compare the objective cycloplegic refractive error of 1% this compound hydrochloride administered as a spray to the closed eye versus a drop to the open eye.

-

Study Design: A randomized, crossover study.

-

Participant Population:

-

Inclusion Criteria: 37 hyperopic children aged 18 months to 6 years.

-

-

Procedure:

-

Each patient received both the spray and drop administrations in a random order, separated by a 2-week period.

-

One examiner administered the this compound, while a separate, masked examiner conducted all refractive testing.

-

-

Outcome Measures:

-

Primary:

-

Cycloplegic Refractive Error: A masked cycloplegic retinoscopy was performed.

-

-

Secondary:

-

Ease of Administration and Patient Response: Rated using a scaling system.

-

-

Timing: Retinoscopy was performed 20 minutes after administration for patients with light irises and 40 minutes for those with dark irises.

-

Visualizations

Signaling Pathway of this compound

This compound acts as a competitive antagonist of muscarinic acetylcholine receptors (M-receptors) in the iris sphincter and ciliary muscles. By blocking acetylcholine, the iris sphincter muscle relaxes, leading to mydriasis, and the ciliary muscle relaxes, resulting in cycloplegia.

References

- 1. What are the side effects of this compound? [synapse.patsnap.com]

- 2. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 3. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. A prospective comparison between this compound spray and drops in pediatric outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cyclopentolate in Uveitis Research Models: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uveitis, an inflammation of the uveal tract of the eye, is a significant cause of vision loss. Its management often involves corticosteroids and immunomodulatory agents to control the inflammatory response. Cyclopentolate, a muscarinic acetylcholine receptor antagonist, is clinically employed as an adjunctive therapy in anterior uveitis.[1] Its primary roles are to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). These actions help to prevent the formation of posterior synechiae (adhesions between the iris and the lens) and alleviate pain from ciliary muscle spasms.[1] While its clinical utility for these purposes is well-established, its application and direct anti-inflammatory effects within preclinical uveitis research models, such as Experimental Autoimmune Uveitis (EAU) and Endotoxin-Induced Uveitis (EIU), are not extensively documented.

These application notes provide an overview of the established mechanism of action of this compound, detail its clinical applications in uveitis, and present hypothetical protocols for its use in preclinical research models to investigate its potential anti-inflammatory properties.

Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is prevalent in the iris sphincter and ciliary muscles.[1] By blocking acetylcholine, this compound prevents the contraction of these muscles, leading to pupillary dilation and paralysis of accommodation.[1] In the context of uveitis, this action is crucial for preventing complications arising from inflammation-induced miosis and ciliary body irritation. Furthermore, cycloplegics are thought to stabilize the blood-aqueous barrier, potentially reducing the leakage of inflammatory proteins into the anterior chamber.

Signaling Pathway of this compound Action

Clinical Application and Rationale for Research Use

In clinical settings, this compound is a cornerstone of adjunctive therapy for anterior uveitis. Its primary benefits are:

-

Prevention of Posterior Synechiae: By keeping the pupil dilated, this compound prevents the inflamed iris from adhering to the anterior lens capsule.

-

Pain Relief: It alleviates the pain associated with ciliary muscle spasms.[1]

-

Stabilization of the Blood-Aqueous Barrier: Cycloplegics may help reduce the protein flare in the anterior chamber, a sign of inflammation.

While these effects are largely considered mechanical, the modulation of cholinergic signaling could have direct or indirect anti-inflammatory consequences. Research in animal models could elucidate whether this compound influences inflammatory cell infiltration, cytokine production, or other inflammatory pathways.

Data from Clinical and Preclinical Studies

Quantitative data on the direct anti-inflammatory effects of this compound in uveitis research models is scarce. The available data primarily focuses on its cycloplegic and mydriatic efficacy.

| Parameter | Drug | Concentration | Key Findings | Reference |

| Aqueous Flare | This compound HCl | 1% | No significant difference in anterior chamber flare values pre- and post-dilation in patients with inactive uveitis. | |

| Pupil Diameter (Horizontal) | This compound HCl | 1% | In healthy cats, maximal mydriasis was observed at 40 minutes and lasted 24-36 hours. In healthy rabbits, maximal mydriasis was at 25 minutes and returned to baseline by 10-12 hours. | |

| Intraocular Pressure | This compound HCl | 1% | In healthy cats, a transient increase in IOP was observed, peaking at 50 minutes. In healthy rabbits, a similar transient increase peaked at 25 minutes. | |

| Neutrophil Migration (in vitro) | This compound HCl | 16-63 µg/ml | Dose-dependent increase in neutrophil migration (chemokinesis). | |

| Neutrophil Migration (in vitro) | This compound HCl | 250 µg/ml | Complete inhibition of neutrophil migration. |

Experimental Protocols for Uveitis Research Models

The following are proposed protocols for evaluating the effects of this compound in common rodent models of uveitis. These are hypothetical and should be optimized for specific experimental goals.

Model 1: Endotoxin-Induced Uveitis (EIU) in Rats

EIU is an acute model of anterior uveitis triggered by lipopolysaccharide (LPS).

Objective: To assess the effect of topical this compound on inflammatory markers in an acute anterior uveitis model.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Lipopolysaccharide (LPS) from Salmonella typhimurium

-

This compound hydrochloride ophthalmic solution (1%)

-

Sterile saline

-

Anesthesia (e.g., ketamine/xylazine)

-

Slit-lamp biomicroscope

-

Materials for aqueous humor collection and analysis (e.g., ELISA kits for TNF-α, IL-6)

Protocol:

-

Induction of EIU: Induce uveitis by a single footpad injection of 200 µg of LPS dissolved in sterile saline.

-

Treatment Groups:

-

Group 1 (Control): EIU induction + topical sterile saline (10 µL) administered to one eye at 0, 6, and 12 hours post-LPS injection.

-

Group 2 (this compound): EIU induction + topical 1% this compound solution (10 µL) administered to one eye at 0, 6, and 12 hours post-LPS injection.

-

Group 3 (Vehicle Control): No EIU induction + topical sterile saline.

-

-

Clinical Assessment: At 24 hours post-LPS injection, examine the eyes under a slit-lamp and score the clinical signs of uveitis (e.g., iris hyperemia, miosis, aqueous flare, cells in the anterior chamber).

-

Sample Collection: At 24 hours, euthanize the animals and collect aqueous humor from the treated eyes.

-

Analysis:

-

Measure total protein concentration in the aqueous humor.

-

Quantify inflammatory cell count in the aqueous humor.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor using ELISA.

-

Perform histological analysis of the enucleated eyes to assess inflammatory cell infiltration.

-

Proposed Experimental Workflow for EIU

Model 2: Experimental Autoimmune Uveitis (EAU) in Mice

EAU is a model for T-cell mediated autoimmune uveitis, mimicking human posterior and panuveitis.

Objective: To evaluate the efficacy of this compound in preventing posterior synechiae and modulating the inflammatory response in a chronic uveitis model.

Materials:

-

Female C57BL/6J mice (6-8 weeks old)

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP 1-20)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound hydrochloride ophthalmic solution (1%)

-

Fundoscope/Optical Coherence Tomography (OCT) system

-

Materials for histological analysis

Protocol:

-

Induction of EAU: Immunize mice with an emulsion of IRBP peptide in CFA. Administer PTX intraperitoneally on the day of immunization.

-

Treatment Groups:

-

Group 1 (Control): EAU induction + daily topical sterile saline (5 µL) to one eye from day 7 to day 21 post-immunization.

-

Group 2 (this compound): EAU induction + daily topical 1% this compound solution (5 µL) to one eye from day 7 to day 21 post-immunization.

-

-

Monitoring:

-

Monitor for clinical signs of EAU (e.g., pupil response, anterior chamber inflammation) from day 7 onwards.

-

Perform fundoscopy or OCT imaging at regular intervals (e.g., days 14, 21) to score posterior segment inflammation (e.g., retinal vasculitis, optic nerve head inflammation).

-

-

Endpoint Analysis: On day 21, euthanize the mice.

-

Enucleate the eyes and fix for histological analysis.

-

Score the severity of uveitis and assess for the presence of posterior synechiae and inflammatory cell infiltrates in the retina and uvea.

-

Potential Limitations and Considerations

-

Lack of Established Anti-inflammatory Efficacy: The primary rationale for using this compound in these models is based on its clinical benefits, not on proven anti-inflammatory effects in animals. The proposed studies are exploratory.

-

Potential for Confounding Effects: A study on endotoxin-induced uveitis in rats suggested that systemic administration of atropine, another anticholinergic, might exacerbate inflammation. While topical application did not show a significant effect, this highlights the need for careful interpretation of results.

-

Species-Specific Differences: The duration and intensity of mydriasis and cycloplegia can vary between species, which may influence the required dosing frequency.

-

Transient Effects: As a topically applied drug with a relatively short duration of action compared to atropine, frequent administration may be necessary to maintain its effects in a research setting.

Conclusion